

# understanding M4 receptor function in the striatum

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |  |  |  |  |
|----------------------|--------------------|-----------|--|--|--|--|
| Compound Name:       | M4 mAChR agonist-1 |           |  |  |  |  |
| Cat. No.:            | B10809647          | Get Quote |  |  |  |  |

An In-depth Technical Guide to M4 Muscarinic Acetylcholine Receptor Function in the Striatum

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

The striatum, a primary input nucleus of the basal ganglia, is critical for motor control, reward processing, and goal-directed behaviors.[1] Its intricate circuitry is heavily modulated by the interplay of several neurotransmitters, most notably dopamine (DA) and acetylcholine (ACh).[2] [3] Cholinergic interneurons (ChIs), though comprising only 1-2% of the striatal neuronal population, are the principal source of ACh and exert profound control over striatal output.[4][5] They do so via a dense network of axonal varicosities that release ACh, activating both ionotropic nicotinic and metabotropic muscarinic acetylcholine receptors (mAChRs).[4][6]

Among the five mAChR subtypes (M1-M5), the M4 receptor (M4R) is abundantly expressed in the striatum and has emerged as a key regulator of striatal physiology and a promising therapeutic target for neuropsychiatric and movement disorders.[7][8] This guide provides a comprehensive overview of the current understanding of M4 receptor function in the striatum, focusing on its localization, signaling mechanisms, role in synaptic plasticity and dopamine-acetylcholine interactions, and its implications for drug development.

## Localization and Expression of M4 Receptors in the Striatum



The M4 receptor exhibits a distinct expression pattern within the striatal microcircuitry, positioning it to uniquely modulate the activity of the direct pathway.

- Direct Pathway Spiny Projection Neurons (dSPNs): The M4R is the most abundant muscarinic receptor subtype in the striatum and is preferentially expressed in dSPNs, which also express the D1 dopamine receptor.[1][2][9] Electron microscopy studies have shown that M4Rs are clustered near axospinous glutamatergic synapses on the cell bodies and dendrites of these neurons.[2][10] This co-localization with D1 receptors is fundamental to the functional antagonism between cholinergic and dopaminergic signaling in the direct pathway.[2][9]
- Cholinergic Interneurons (ChIs): M4 receptors, along with M2 receptors, are expressed on
  ChIs where they function as inhibitory autoreceptors, regulating the synthesis and release of
  ACh.[8][11] This provides a negative feedback mechanism controlling the overall cholinergic
  tone in the striatum.[11]
- Corticostriatal Terminals: M4Rs are also located on presynaptic corticostriatal terminals, where their activation can inhibit the release of glutamate.[2][8] This presynaptic inhibition provides another layer of control over the excitability of spiny projection neurons.

The subcellular distribution of M4R on dSPNs is dynamic and regulated by the local cholinergic environment. In vivo studies show that agonist stimulation with oxotremorine induces the translocation of M4R from the plasma membrane to intracellular endosomes in dSPNs, but not in Chls.[12]

### **M4 Receptor Signaling Pathways**

The M4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o pathway.[2][10] This canonical pathway involves the inhibition of adenylyl cyclase (AC), leading to a reduction in intracellular cyclic AMP (cAMP) levels and decreased protein kinase A (PKA) activity.[13][14] This mechanism directly opposes the signaling cascade of the Gαs/olf-coupled D1 dopamine receptor, which stimulates adenylyl cyclase to increase cAMP production.[13][15]

The high efficacy of M4R signaling allows it to powerfully counteract D1 receptor-mediated effects. At physiological concentrations, ACh acting on M4Rs can completely shut down the



positive cAMP response induced by dopamine in dSPNs.[14] Beyond cAMP modulation, M4R activation can also lead to the G-protein-mediated inhibition of Ca2+ channels, further reducing neuronal excitability.[10][16]



Click to download full resolution via product page

Caption: M4R and D1R opposing signaling pathways in a dSPN.

## Functional Roles of Striatal M4 Receptors Modulation of Synaptic Plasticity

The balance between long-term potentiation (LTP) and long-term depression (LTD) at corticostriatal synapses is crucial for motor learning and is modulated by dopamine and acetylcholine. In dSPNs, D1 receptor activation typically promotes LTP.[2] The M4 receptor acts as a counterbalance, promoting LTD and opposing D1-dependent LTP.[2][17] Endogenous cholinergic signaling through M4Rs is necessary for the induction of spike-timing-dependent LTD in dSPNs.[2] This effect is mediated, in part, by the suppression of Regulator of G-protein Signaling 4 (RGS4).[2][17] By inhibiting cAMP signaling and interacting with NMDA receptor function, M4R activation blunts the molecular cascades required for LTP induction.[8]

#### Interaction with the Dopaminergic System



The functional antagonism between M4 and D1 receptors is a cornerstone of striatal function. [13]

- Direct Inhibition of D1 Signaling: As detailed above, M4R activation directly suppresses D1-mediated cAMP production and downstream signaling within dSPNs.[13][15]
- Modulation of Dopamine Release: The regulation of DA release by mAChRs is complex, with different subtypes playing distinct roles. M4 receptors located on ChIs act as autoreceptors to inhibit ACh release.[3][11] This, in turn, reduces ACh-mediated activation of nicotinic receptors on DA terminals, thereby influencing DA release probability.[11][18] Furthermore, postsynaptic M4Rs on dSPNs can regulate DA release via endocannabinoid-dependent mechanisms.[19] Studies using M4 receptor knockout mice show that the absence of these receptors leads to increased locomotor stimulation in response to D1 agonists and psychostimulants like amphetamine and cocaine, confirming the inhibitory role of M4R on the dopamine system.[7][9]



Click to download full resolution via product page

Caption: M4R autoreceptor provides negative feedback on ACh release.

#### **Therapeutic Implications**

#### Foundational & Exploratory





The M4 receptor's strategic position as an inhibitor of the direct pathway and modulator of dopamine signaling makes it a compelling target for various disorders.

- Parkinson's Disease (PD) and L-DOPA-Induced Dyskinesia (LID): In PD models, loss of dopamine leads to reduced M4R signaling.[20] Boosting M4R signaling with Positive Allosteric Modulators (PAMs) can block the aberrant LTP in dSPNs that contributes to LID, and has been shown to attenuate dyskinetic behaviors in both mouse and primate models.[2]
   [17]
- Schizophrenia: The antipsychotic-like effects of muscarinic agonists like xanomeline are
  mediated in part through M4R activation.[21][22] By dampening hyperdopaminergic states,
  M4R agonists or PAMs hold potential for treating the positive symptoms of schizophrenia.[13]
   [23]
- Dystonia: Blockade of M4Rs on ChIs can normalize striatal dopamine release in mouse models of DYT1 dystonia, suggesting that M4R antagonists may be a therapeutic strategy.
   [13][19]
- Addiction and Other Disorders: M4R has been implicated in alcohol use disorder, with M4R
   PAMs reducing alcohol self-administration in rats.[24] Activation of striatal M4Rs has also been shown to reduce tic-like behaviors in murine models of Tourette syndrome.[25]

# Key Experimental Methodologies Electrophysiology (Whole-Cell Patch Clamp)

This technique is used to measure synaptic currents and plasticity in striatal neurons.[2][16]

- Slice Preparation: Mice (e.g., D1-tdTomato or D2-eGFP BAC transgenics) aged P80-P110
  are anesthetized and perfused with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
  The brain is removed, and 250-300 µm thick parasagittal or coronal slices containing the
  striatum are prepared using a vibratome. Slices are allowed to recover in a holding chamber
  with oxygenated aCSF at 32-34°C for at least 1 hour.[2]
- Recording: Slices are transferred to a recording chamber perfused with aCSF at 30-31°C.
   dSPNs are visually identified using fluorescence and differential interference contrast (DIC) microscopy. Whole-cell recordings are made using borosilicate glass pipettes (3-5 MΩ) filled







with an internal solution containing (in mM): 135 K-gluconate, 10 HEPES, 10 EGTA, 2 MgCl2, and 2 Na2ATP.

- Stimulation and Plasticity Induction: Excitatory postsynaptic potentials/currents (EPSP/Cs)
  are evoked by a bipolar stimulating electrode placed in the corticostriatal pathway. A typical
  spike-timing-dependent plasticity (STDP) protocol for inducing LTD involves pairing
  subthreshold synaptic stimulation with somatically induced action potentials.[2]
- Pharmacology: Specific receptor involvement is determined by bath application of selective antagonists, such as the M4R antagonist muscarinic toxin 3 (MT3, 100 nM) or the D1R antagonist SCH23390.[2]





Click to download full resolution via product page

Caption: Workflow for studying synaptic plasticity in dSPNs.



#### In Vivo Microdialysis

This technique measures extracellular neurotransmitter levels in the striatum of freely moving animals.

- Probe Implantation: Animals are anesthetized, and a guide cannula is stereotaxically implanted targeting the striatum (e.g., nucleus accumbens or dorsal striatum).
- Perfusion: After a recovery period, a microdialysis probe is inserted. The probe is continuously perfused with a physiological solution (e.g., aCSF) at a low flow rate (e.g., 1-2 μL/min).
- Sample Collection: The dialysate, containing extracellular fluid from the surrounding tissue, is collected at regular intervals (e.g., every 20 minutes).
- Analysis: The concentration of ACh or DA in the dialysate samples is quantified using highperformance liquid chromatography (HPLC) coupled with electrochemical detection.

#### **Genetic Models (Knockout Mice)**

The use of conditional or whole-body knockout (KO) mice has been instrumental in dissecting the specific roles of M4Rs.

- dSPN-Specific KO: A Cre/loxP strategy is used to generate mutant mice that lack M4Rs specifically in D1-receptor expressing neurons (D1-M4-KO mice).[2][9] This is achieved by crossing mice carrying a floxed CHRM4 gene with mice expressing Cre recombinase under the control of the D1 receptor promoter (Drd1a-Cre).
- Validation: The successful and specific knockout is confirmed using techniques like real-time quantitative PCR (qRT-PCR) to measure mRNA levels and immunohistochemistry or Western blotting to assess protein expression in the striatum.[9][26]

### **Quantitative Data Summary**

The following tables summarize key quantitative findings from the literature regarding M4 receptor function and pharmacology in the striatum.

Table 1: M4 Receptor Expression and Signaling Changes in Disease Models



| Model                              | Brain Region             | Change in<br>M4R      | Observation                                                    | Citation(s) |
|------------------------------------|--------------------------|-----------------------|----------------------------------------------------------------|-------------|
| 6-OHDA lesion<br>(PD model)        | Dorsolateral<br>Striatum | ~20% decrease         | Reduction in<br>total M4R<br>immunoreactiv<br>ity.             | [20]        |
| 6-OHDA lesion<br>(PD model)        | dSPNs                    | Decreased<br>Efficacy | Maximal current from Oxo-M agonist reduced; no change in EC50. | [20]        |
| DYT1 Knock-in<br>(Dystonia)        | Dorsolateral<br>Striatum | Slight decrease       | Small decrease<br>in M4R<br>fluorescence<br>intensity.         | [26]        |
| Alcohol Use<br>Disorder<br>(Human) | Putamen                  | Downregulated         | Decreased M4R gene and protein levels.                         | [24]        |

| CIN-d (Tourette model) | Striatum | Downregulated | M4, but not M1, receptors were downregulated. |[25] |

Table 2: Pharmacological Modulation of Striatal Function via M4 Receptors



| Compound                    | Туре                          | Experiment                    | Key Finding                                                                   | Citation(s) |
|-----------------------------|-------------------------------|-------------------------------|-------------------------------------------------------------------------------|-------------|
| Oxotremorine-<br>M (Oxo-M)  | Agonist                       | Electrophysiol<br>ogy (dSPNs) | Induces GIRK- mediated currents; maximal current is reduced in 6- OHDA model. | [20]        |
| Muscarinic Toxin<br>3 (MT3) | Antagonist (M4-<br>selective) | Electrophysiolog<br>y (dSPNs) | Blocks the induction of spike-timing-dependent LTD.                           | [2]         |
| VU0467154                   | PAM                           | Behavior<br>(Alcohol model)   | Systemic administration reduced alcohol self- administration and seeking.     | [24]        |
| M4 PAM<br>(unspecified)     | PAM                           | Behavior (LID<br>model)       | Attenuated L-<br>DOPA-induced<br>dyskinetic<br>behaviors.                     | [2][17]     |
| Xanomeline                  | Agonist (M1/M4<br>pref.)      | Behavior<br>(Tourette model)  | Intrastriatal<br>administration<br>reduced tic-like<br>behaviors.             | [25]        |

| Oxotremorine | Agonist | Dopamine Release Assay | Potentiation of K+-stimulated DA release was abolished in M4 KO mice. [10][27] |

#### **Conclusion and Future Directions**

The M4 muscarinic receptor is a critical regulator of striatal function, acting as a powerful brake on the direct pathway and a key modulator of dopamine-acetylcholine balance. Its preferential



expression on dSPNs, where it directly opposes D1 receptor signaling, and its role as an autoreceptor on cholinergic interneurons place it at a central nexus for controlling striatal output.

The wealth of preclinical data robustly supports the M4 receptor as a viable therapeutic target. The development of selective M4R PAMs and agonists offers promising new avenues for treating L-DOPA-induced dyskinesia, the symptoms of schizophrenia, and potentially other disorders characterized by striatal dysfunction.[22][23] Future research should continue to focus on:

- Developing more selective pharmacological tools to dissect the roles of M4Rs on different cell populations (dSPNs vs. Chls vs. cortical terminals).
- Understanding the downstream signaling pathways beyond cAMP that are modulated by M4R activation.
- Investigating how M4R function is altered across the progression of various neurological and psychiatric diseases.

A deeper understanding of these areas will be essential for translating the therapeutic potential of M4R modulation into effective clinical treatments.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Basal ganglia Wikipedia [en.wikipedia.org]
- 2. M4 muscarinic receptor signaling ameliorates striatal plasticity deficits in models of L-DOPA-induced dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. Frontiers | Striatal cholinergic interneuron regulation and circuit effects [frontiersin.org]

#### Foundational & Exploratory





- 5. Striatal Cholinergic Interneurons: How to Elucidate Their Function in Health and Disease PMC [pmc.ncbi.nlm.nih.gov]
- 6. Striatal Cholinergic Signaling in Time and Space PMC [pmc.ncbi.nlm.nih.gov]
- 7. Muscarinic acetylcholine receptor M4 Wikipedia [en.wikipedia.org]
- 8. The muscarinic M4 acetylcholine receptor exacerbates symptoms of movement disorders
   PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Subpopulation of Neuronal M4 Muscarinic Acetylcholine Receptors Plays a Critical Role in Modulating Dopamine-Dependent Behaviors PMC [pmc.ncbi.nlm.nih.gov]
- 10. jneurosci.org [jneurosci.org]
- 11. Striatal Muscarinic Receptors Promote Activity Dependence of Dopamine Transmission via Distinct Receptor Subtypes on Cholinergic Interneurons in Ventral versus Dorsal Striatum
   PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of the Subcellular Distribution of m4 Muscarinic Acetylcholine Receptors in Striatal Neurons In Vivo by the Cholinergic Environment: Evidence for Regulation of Cell Surface Receptors by Endogenous and Exogenous Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. consensus.app [consensus.app]
- 14. The high efficacy of muscarinic M4 receptor in D1 medium spiny neurons reverses striatal hyperdopaminergia PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Muscarinic M4 receptor inhibition of dopamine D1-like receptor signalling in rat nucleus accumbens PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cholinergic Transmission at Muscarinic Synapses in the Striatum Is Driven Equally by Cortical and Thalamic Inputs PMC [pmc.ncbi.nlm.nih.gov]
- 17. M4 Muscarinic Receptor Signaling Ameliorates Striatal Plasticity Deficits in Models of L-DOPA-Induced Dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Striatal muscarinic receptors promote activity dependence of dopamine transmission via distinct receptor subtypes on cholinergic interneurons in ventral versus dorsal striatum -PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. Reduced striatal M4-cholinergic signaling following dopamine loss contributes to parkinsonian and I-DOPA—induced dyskinetic behaviors PMC [pmc.ncbi.nlm.nih.gov]
- 21. annualreviews.org [annualreviews.org]







- 22. A growing understanding of the role of muscarinic receptors in the molecular pathology and treatment of schizophrenia PMC [pmc.ncbi.nlm.nih.gov]
- 23. What are the therapeutic applications for M4 receptor agonists? [synapse.patsnap.com]
- 24. Acetylcholine Muscarinic M4 Receptors as a Therapeutic Target for Alcohol Use Disorder: Converging Evidence From Humans and Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Activation of M4 muscarinic receptors in the striatum reduces tic-like behaviours in two distinct murine models of Tourette syndrome PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Subtle changes in striatal muscarinic M1 and M4 receptor expression in the DYT1 knockin mouse model of dystonia - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Multiple muscarinic acetylcholine receptor subtypes modulate striatal dopamine release, as studied with M1-M5 muscarinic receptor knock-out mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [understanding M4 receptor function in the striatum].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10809647#understanding-m4-receptor-function-in-the-striatum]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com